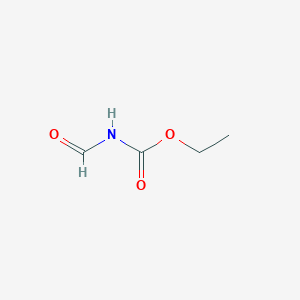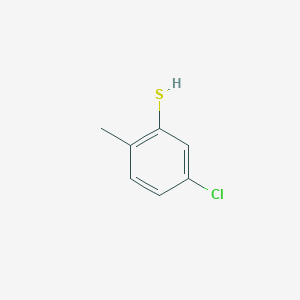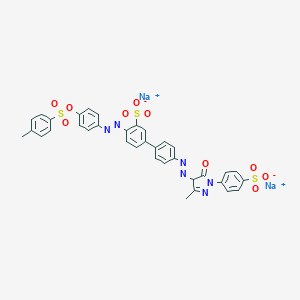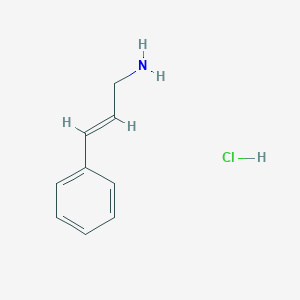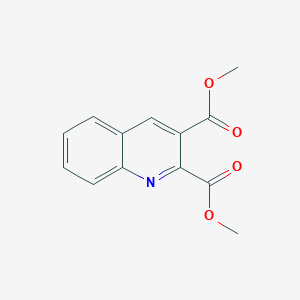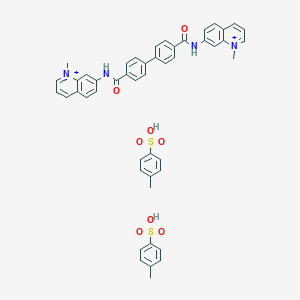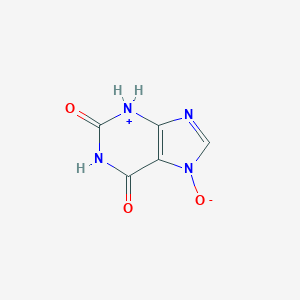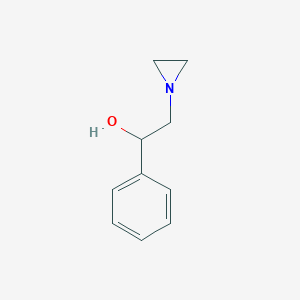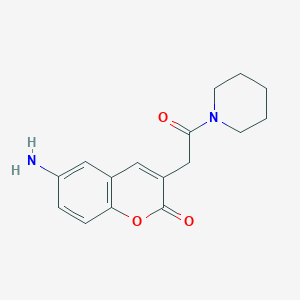
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound belongs to the coumarin family, which is known for its diverse biological activities. The synthesis method of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, its mechanism of action, and its biochemical and physiological effects have been the focus of many research studies. In
Wirkmechanismus
The mechanism of action of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent.
Biochemische Und Physiologische Effekte
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been found to have various biochemical and physiological effects. It exhibits antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage. It also exhibits anti-inflammatory activity, which helps in reducing inflammation and pain. It has been found to have a positive effect on the cardiovascular system, reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, in lab experiments is its diverse biological activities. It exhibits anticancer, antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-. One of the future directions is the development of new drugs based on this compound. Its diverse biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Another future direction is the study of its mechanism of action in more detail. Understanding the mechanism of action will help in the development of more effective drugs. Finally, the study of its toxicity and safety profile will be important for its use in clinical trials.
Synthesemethoden
The synthesis of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the reaction of 6-amino-4-hydroxycoumarin with piperidine-4-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-.
Wissenschaftliche Forschungsanwendungen
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, antibacterial, and antifungal activities. It also exhibits anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
18144-59-7 |
|---|---|
Produktname |
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)- |
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
6-amino-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H18N2O3/c17-13-4-5-14-11(9-13)8-12(16(20)21-14)10-15(19)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7,10,17H2 |
InChI-Schlüssel |
BMYCFOKWCXDLQE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Andere CAS-Nummern |
18144-59-7 |
Synonyme |
6-Amino-3-[(piperidinocarbonyl)methyl]coumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
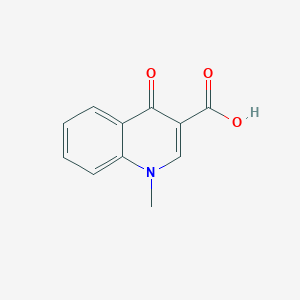
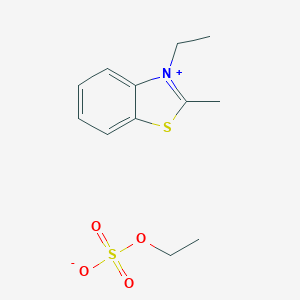
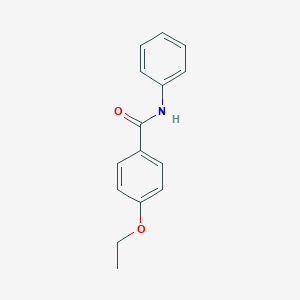
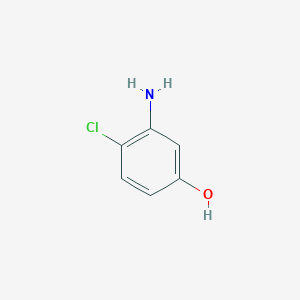
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
